3-(3,5-Dimethylphenyl)piperidine
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Overview
Description
3-(3,5-Dimethyl-phenyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of the 3,5-dimethyl-phenyl group attached to the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-phenyl)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde and piperidine.
Condensation Reaction: The 3,5-dimethylbenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield 3-(3,5-Dimethyl-phenyl)-piperidine.
Industrial Production Methods: In an industrial setting, the production of 3-(3,5-Dimethyl-phenyl)-piperidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-phenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives .
Scientific Research Applications
3-(3,5-Dimethyl-phenyl)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-phenyl)-piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-(3,5-Dimethyl-phenyl)-pyrrolidine
- 3-(3,5-Dimethyl-phenyl)-morpholine
- 3-(3,5-Dimethyl-phenyl)-pyridine
Comparison:
- Structural Differences: While these compounds share the 3,5-dimethyl-phenyl group, they differ in the heterocyclic ring structure (piperidine, pyrrolidine, morpholine, pyridine).
- Chemical Properties: The presence of different heteroatoms (nitrogen, oxygen) and ring sizes affects their chemical reactivity and physical properties.
- Biological Activity: These structural differences can lead to variations in biological activity, making each compound unique in its potential applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14-9-12/h6-8,12,14H,3-5,9H2,1-2H3 |
InChI Key |
KCTMOZHTZAFYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCNC2)C |
Origin of Product |
United States |
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